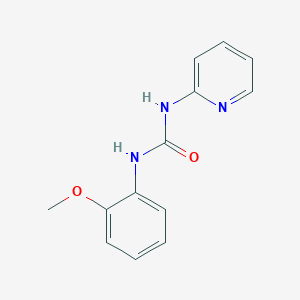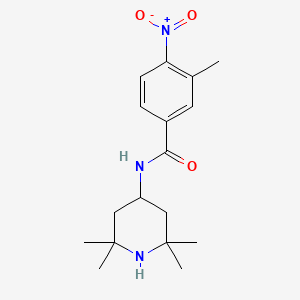![molecular formula C16H14N4O B5841846 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine, also known as MI-2, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound is known for its ability to selectively target and inhibit the activity of MALT1, a protein that plays a key role in the survival and proliferation of cancer cells. In
Mécanisme D'action
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine works by binding to a specific region of MALT1, known as the caspase-like domain. This binding prevents the activation of downstream signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting MALT1 activity, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine induces apoptosis in cancer cells and reduces tumor growth.
Biochemical and physiological effects:
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been shown to selectively target cancer cells, leaving normal cells unharmed. This selectivity is due to the overexpression of MALT1 in cancer cells, making them more susceptible to the effects of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine. In addition to inducing apoptosis, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has also been shown to inhibit the migration and invasion of cancer cells, further reducing their ability to spread and metastasize.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been optimized to improve yield and purity, making it a valuable tool for cancer research. 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has also been shown to selectively target cancer cells, leaving normal cells unharmed, making it a promising candidate for cancer therapy. However, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
Orientations Futures
There are many potential future directions for research on 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine. One area of interest is the development of more stable and soluble analogs of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine, which could improve its effectiveness in cancer therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine, which could help to personalize cancer treatment. Finally, research on the combination of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine with other cancer therapies, such as immunotherapy, could lead to even more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine involves a multi-step process that begins with the reaction between 2-nitrobenzaldehyde and 4-methoxyaniline to form 2-(4-methoxyphenyl)benzimidazole. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine. The synthesis of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been optimized to improve yield and purity, making it a valuable tool for cancer research.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been extensively studied for its potential use in cancer therapy. Research has shown that 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine selectively inhibits the activity of MALT1, a protein that is overexpressed in many types of cancer cells. By targeting MALT1, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-12-8-6-11(7-9-12)13-10-19-14-4-2-3-5-15(14)20(17)16(19)18-13/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUGKFQPBIJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N(C3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)



![ethyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5841820.png)

![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)

![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)

![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)